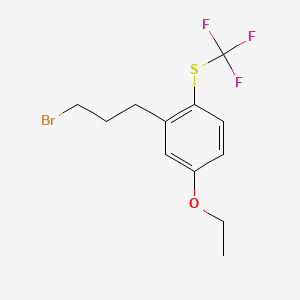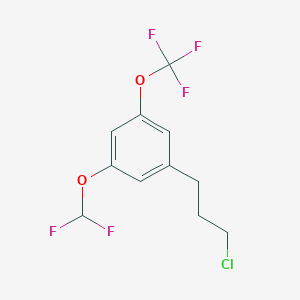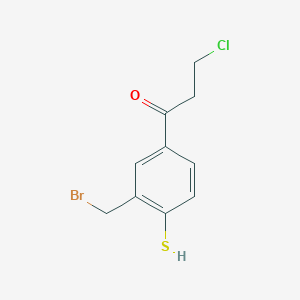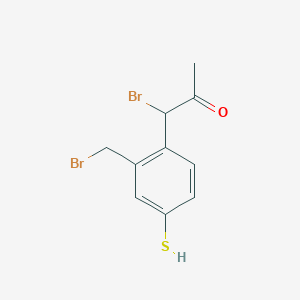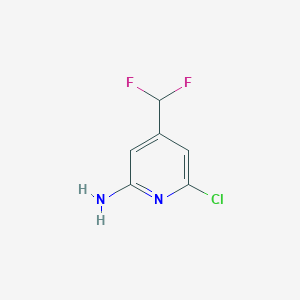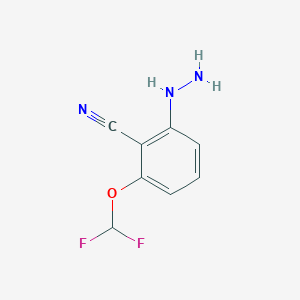
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3O and a molecular weight of 199.16 g/mol This compound is characterized by the presence of a cyano group, a difluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-cyano-3-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Cyano-3-(trifluoromethoxy)phenyl)hydrazine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.
1-(2-Cyano-3-(methoxy)phenyl)hydrazine: The methoxy group in this compound makes it less lipophilic compared to the difluoromethoxy derivative.
1-(2-Cyano-3-(chloromethoxy)phenyl)hydrazine: The presence of a chloromethoxy group can influence the compound’s chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F2N3O |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-hydrazinylbenzonitrile |
InChI |
InChI=1S/C8H7F2N3O/c9-8(10)14-7-3-1-2-6(13-12)5(7)4-11/h1-3,8,13H,12H2 |
InChI Key |
JVXVCQYJTPBQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)C#N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


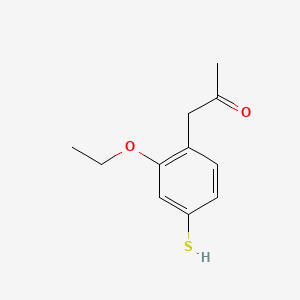
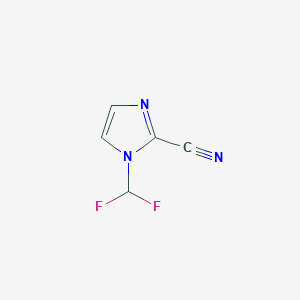
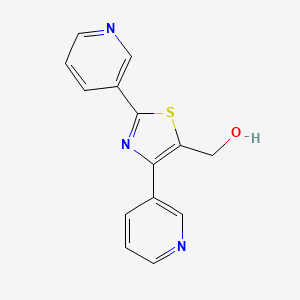
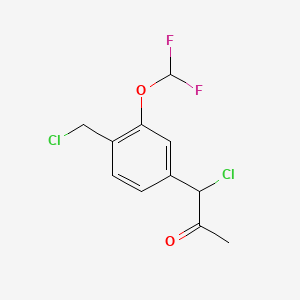
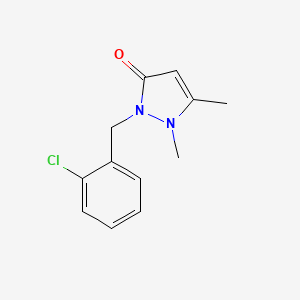
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)
